RORγt Inverse Agonist Potency: 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine Scaffold Enables Nanomolar Activity Superior to Clinical Candidate VTP-43742
In a structure-activity relationship (SAR) study, the 2-fluoro-6-(4-(trifluoromethyl)phenyl)pyridine core was a critical component of novel RORγt inverse agonists. The most potent compound from this series, W14, exhibited an IC50 of 7.5 nM, which is significantly lower (more potent) than the IC50 of 16 nM reported for the clinical-stage compound VTP-43742 . This 2.1-fold improvement in potency is attributed to specific interactions of the -CF3 group with key residues (Leu324, Leu396, His479) in the RORγt binding pocket .
| Evidence Dimension | Inhibitory Activity (IC50) against RORγt |
|---|---|
| Target Compound Data | Compound W14 (derived from the 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine scaffold): IC50 = 7.5 nM |
| Comparator Or Baseline | Clinical compound VTP-43742: IC50 = 16 nM |
| Quantified Difference | W14 is 2.1-fold more potent than VTP-43742 |
| Conditions | Luciferase reporter assay for RORγt inhibition |
Why This Matters
This demonstrates that the 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine scaffold is not merely a building block but a privileged structure for developing next-generation RORγt inverse agonists with enhanced potency over existing clinical candidates.
